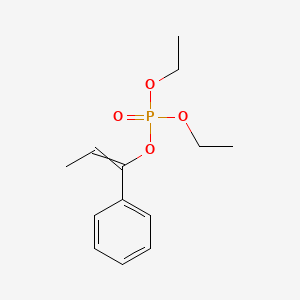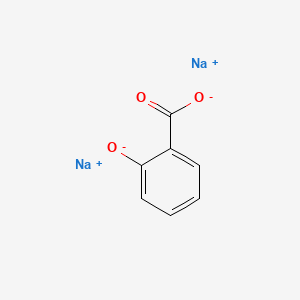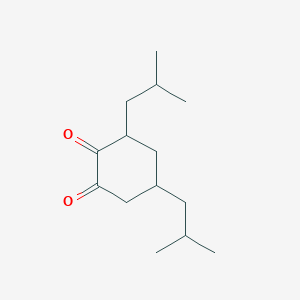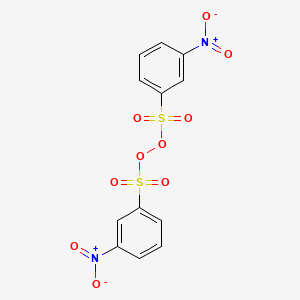
(2-Iodophenyl)arsonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Iodophenyl)arsonic acid is an organoarsenic compound with the molecular formula C6H6AsIO3 It is characterized by the presence of an iodine atom and an arsonic acid group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodophenyl)arsonic acid typically involves the reaction of 2-iodoaniline with arsenic acid. The process can be summarized as follows:
Starting Material: 2-iodoaniline.
Reagent: Arsenic acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
(2-Iodophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The arsonic acid group can be oxidized to form arsonic acid derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to arsonous acid.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Arsonic acid derivatives.
Reduction: Arsonous acid derivatives.
Substitution: Various substituted phenyl arsonic acids.
科学的研究の応用
(2-Iodophenyl)arsonic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of specialized materials and chemical processes.
作用機序
The mechanism of action of (2-Iodophenyl)arsonic acid involves its interaction with cellular components. The arsonic acid group can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the iodine atom can participate in halogen bonding, affecting molecular interactions and pathways.
類似化合物との比較
Similar Compounds
Phenylarsonic acid: Similar structure but lacks the iodine atom.
2-Iodophenylacetic acid: Contains an iodine atom but has an acetic acid group instead of an arsonic acid group.
Arsonic acid: The simplest arsonic acid without any aromatic ring or iodine substitution.
Uniqueness
(2-Iodophenyl)arsonic acid is unique due to the presence of both an iodine atom and an arsonic acid group on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
5410-28-6 |
|---|---|
分子式 |
C6H6AsIO3 |
分子量 |
327.94 g/mol |
IUPAC名 |
(2-iodophenyl)arsonic acid |
InChI |
InChI=1S/C6H6AsIO3/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H,(H2,9,10,11) |
InChIキー |
ZRSKWNUMRKQXLB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)[As](=O)(O)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,7-Dioxaspiro[4.4]nonane-3,8-dione](/img/structure/B14724063.png)




![2-[2-[2-[2-[(2-Hydroxyphenyl)methylideneamino]ethylamino]ethylamino]ethyliminomethyl]phenol](/img/structure/B14724104.png)


![4-{[(e)-Furan-2-ylmethylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14724121.png)
![5,5-dimethyl-6H-benzo[c]acridin-6-ol](/img/structure/B14724122.png)
![2H,10H-[1,3]Dioxolo[4,5-B]xanthen-10-one](/img/structure/B14724124.png)
